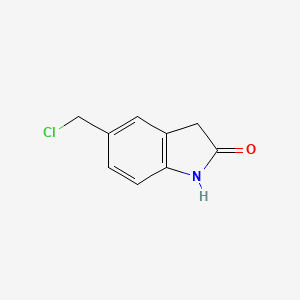
5-(chloromethyl)-1,3-dihydro-2H-indole-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-1,3-dihydro-2H-indole-2-one is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The compound’s structure consists of an indole core with a chloromethyl group attached to the 5-position and a carbonyl group at the 2-position, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1,3-dihydro-2H-indole-2-one typically involves the chloromethylation of 1,3-dihydro-2H-indole-2-one. One common method is the reaction of 1,3-dihydro-2H-indole-2-one with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of an intermediate iminium ion, which is then attacked by chloride ions to form the chloromethylated product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the chloromethylation process.
化学反応の分析
Types of Reactions
5-(Chloromethyl)-1,3-dihydro-2H-indole-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines, thiols, and alcohols, to form a variety of substituted indole derivatives.
Oxidation: The compound can be oxidized to form this compound-3-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to form 5-(chloromethyl)-1,3-dihydro-2H-indole-2-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Substituted indole derivatives with various functional groups.
Oxidation: this compound-3-carboxylic acid.
Reduction: 5-(Chloromethyl)-1,3-dihydro-2H-indole-2-ol.
科学的研究の応用
5-(Chloromethyl)-1,3-dihydro-2H-indole-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a building block for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-(chloromethyl)-1,3-dihydro-2H-indole-2-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and DNA. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules, thereby modulating their activity. The indole core can also interact with hydrophobic pockets in proteins, influencing their function and stability.
類似化合物との比較
Similar Compounds
5-(Chloromethyl)-2-methoxy-benzaldehyde: Used as an initiator in polymerization reactions.
5-(Chloromethyl)-2-hydroxyl-benzaldehyde: Another initiator with similar applications in polymer chemistry.
5-(Chloromethyl)furfural: A furan derivative used in the production of bio-based chemicals and materials.
Uniqueness
5-(Chloromethyl)-1,3-dihydro-2H-indole-2-one is unique due to its indole core, which imparts distinct chemical and biological properties. The presence of both the chloromethyl and carbonyl groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis. Its potential biological activities further enhance its value in medicinal chemistry and drug development.
特性
分子式 |
C9H8ClNO |
|---|---|
分子量 |
181.62 g/mol |
IUPAC名 |
5-(chloromethyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H8ClNO/c10-5-6-1-2-8-7(3-6)4-9(12)11-8/h1-3H,4-5H2,(H,11,12) |
InChIキー |
BCGSQUVWOGNABS-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC(=C2)CCl)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















